molecular formula C19H23N3O5 B2920271 Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate CAS No. 941913-02-6

Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate

Cat. No. B2920271
CAS RN: 941913-02-6
M. Wt: 373.409
InChI Key: YZHHUPGBTDACEY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5]decan-3-yl)acetamido)benzoate.

Scientific Research Applications

Synthesis and Pharmacological Activities

Research on derivatives of the diazaspiro[4.5]decane scaffold, such as the compound , focuses on their synthesis and potential pharmacological activities. For instance, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors has been explored, showcasing the compound's relevance in organic synthesis methodologies and its potential as a pharmacophore (Martin‐Lopez & Bermejo, 1998). This approach is indicative of the versatility of the diazaspiro[4.5]decane backbone in medicinal chemistry, allowing for the generation of compounds with potential biological activities.

Antiviral and Antihypertensive Potential

The antiviral and antihypertensive potential of diazaspiro[4.5]decane derivatives has been a significant focus. Compounds structurally related to Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate have been synthesized and evaluated for their pharmacological properties. Notably, some derivatives exhibited strong activity against influenza A/H3N2 virus, highlighting the potential for developing new antiviral therapies (Apaydın et al., 2020). Furthermore, derivatives have been explored for their antihypertensive activity, with some showing promise as alpha-adrenergic blockers, a property that could be leveraged in designing new antihypertensive medications (Caroon et al., 1981).

Structural and Conformational Studies

Structural and conformational analyses of diazaspiro[4.5]decane derivatives provide insights into their chemical behavior and potential interactions with biological targets. X-ray crystallography and NMR studies have been employed to elucidate the structures of these compounds, offering a deeper understanding of their potential mode of action at the molecular level (Richter et al., 2022; Guerrero-Alvarez et al., 2004). These studies not only aid in the rational design of new compounds but also contribute to the optimization of existing molecules for better therapeutic efficacy.

properties

IUPAC Name

methyl 4-[[2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-21-18(26)22(17(25)19(21)10-4-3-5-11-19)12-15(23)20-14-8-6-13(7-9-14)16(24)27-2/h6-9H,3-5,10-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHHUPGBTDACEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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